N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a quinolinyl oxamide derivative (QOD) with demonstrated antimalarial activity through falcipain inhibition . Its structure comprises a benzodioxole moiety linked via an ethanediamide bridge to a tetrahydroquinoline-piperidine hybrid scaffold. This compound has been studied in structural and pharmacological contexts, particularly for its ability to disrupt parasitic proteases critical for Plasmodium survival .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4/c1-29-11-5-6-18-14-19(7-9-21(18)29)22(30-12-3-2-4-13-30)16-27-25(31)26(32)28-20-8-10-23-24(15-20)34-17-33-23/h7-10,14-15,22H,2-6,11-13,16-17H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTANDNRSWGDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzodioxole moiety and a tetrahydroquinoline derivative. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its effects on different biological systems.
Pharmacological Effects
- Antitumor Activity : Research indicates that related compounds exhibit significant antitumor properties. For example, a series of tetrahydroquinoline derivatives were evaluated for their ability to inhibit tumor cell proliferation in various cancer cell lines. Compounds similar to the one showed IC50 values in the low micromolar range against several cancer types, suggesting potential for further development as anticancer agents .
- Antimicrobial Properties : Some studies have reported antimicrobial activities for compounds with similar structures. For instance, derivatives containing the benzodioxole group exhibited activity against Gram-positive and Gram-negative bacteria as well as fungi . This suggests that the compound may possess similar properties.
- Neuroprotective Effects : The tetrahydroquinoline scaffold is known for neuroprotective effects. Compounds within this class have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be proposed based on structural analogs:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and microbial growth.
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, contributing to both neuroprotective and analgesic effects.
Case Studies
Several studies have focused on related compounds to elucidate the biological activity of benzodioxole derivatives:
- Study on Antitumor Activity : In a study involving 1-substituted carbazolyl derivatives, compounds showed selective cytotoxicity against human tumor cell lines (KB and HepG2). The structure–activity relationship (SAR) indicated that modifications in the side chain significantly influenced potency .
- Antimicrobial Evaluation : A series of benzodioxole-containing compounds were tested against various microbial strains using the disk diffusion method. Results showed promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 62.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound is compared below with two classes of antimalarial agents: indole carboxamide derivatives (ICDs) and other quinolinyl-based inhibitors, focusing on structural features, target interactions, and pharmacological profiles.
Structural Comparisons
Pharmacological and Mechanistic Insights
- Target Specificity: QOD inhibits falcipain-2 (a cysteine protease) via covalent interactions between its ethanediamide group and the enzyme’s catalytic cysteine . In contrast, ICDs bind to a distinct allosteric site on falcipain-2, leveraging their indole-carboxamide core for hydrophobic stacking . Classical quinolines (e.g., chloroquine) target heme detoxification pathways rather than proteases.
- Resistance Profile: QOD’s hybrid structure may reduce cross-resistance with chloroquine-resistant strains, as its mechanism diverges from heme-targeting drugs.
- Synthetic Complexity: QOD requires multi-step synthesis (e.g., coupling of benzodioxole-ethanediamide intermediates with tetrahydroquinoline-piperidine precursors), similar to ICDs but more complex than classical quinolines .
Crystallographic and Conformational Analysis
The tetrahydroquinoline ring in QOD adopts a puckered conformation, as defined by Cremer-Pople parameters (e.g., puckering amplitude $ q \approx 0.5 \, \text{Å} $, phase angle $ \phi \approx 30^\circ $), which may enhance binding to falcipain’s flexible active site . This contrasts with the planar indole rings in ICDs, which rely on rigid π-π interactions. Structural validation tools like SHELXL and PLATON were likely employed to refine QOD’s crystal structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
